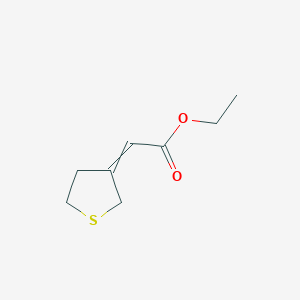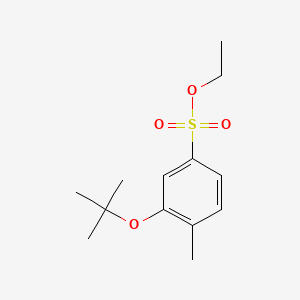![molecular formula C11H14O5 B15052252 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B15052252.png)
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.23 g/mol This compound features a benzo[d][1,3]dioxole ring substituted with two methoxy groups and an ethanol moiety
Vorbereitungsmethoden
The synthesis of 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole ring system.
Ethanol Addition: The final step involves the addition of an ethanol moiety to the benzo[d][1,3]dioxole ring, typically through a nucleophilic substitution reaction
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper catalysts
Major products formed from these reactions include the corresponding aldehydes, carboxylic acids, alkanes, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer properties, showing potent growth inhibition against various cancer cell lines.
Materials Science:
Biological Studies: It is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. In anticancer studies, it has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The compound interacts with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethanol can be compared with other similar compounds, such as:
1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one: This compound has a similar structure but features a ketone group instead of an ethanol moiety.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound contains a benzo[d][1,3]dioxole ring but is substituted with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H14O5 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-(4,6-dimethoxy-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O5/c1-6(12)9-7(13-2)4-8-10(11(9)14-3)16-5-15-8/h4,6,12H,5H2,1-3H3 |
InChI-Schlüssel |
PJDWNXWWIQFFMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C2C(=C1OC)OCO2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)
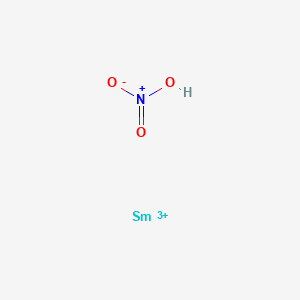

![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
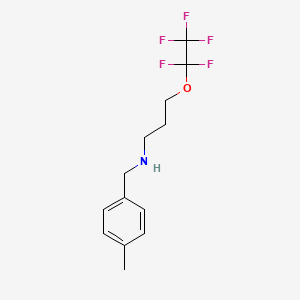

![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![1-tert-butyl 2-ethyl (2R)-2-[(2S)-butan-2-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B15052203.png)
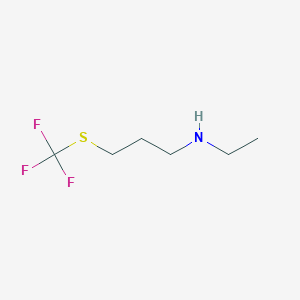
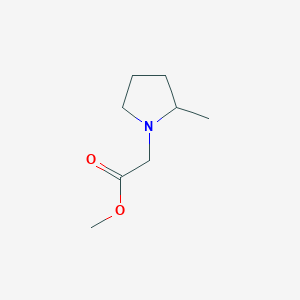
![[(4-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B15052213.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
